Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound with the molecular formula C8H7F3N2O2. It is a pyrimidine derivative, characterized by the presence of a trifluoromethyl group at the 4-position and an ethyl ester group at the 5-position of the pyrimidine ring.
Mechanism of Action
Target of Action
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative. Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . .
Mode of Action
Pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Pyrimidine derivatives have been shown to influence a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Pyrimidine derivatives have been shown to have a range of effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of 4-chloro-2-(trifluoromethyl)pyrimidine with ethyl alcohol in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction involves the replacement of the trifluoromethyl group with a nucleophile, such as sodium phenoxide or sodium thiophenoxide, under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions yield substituted pyrimidine derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound .
Scientific Research Applications
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound is similar in structure but has a chlorine atom instead of a hydrogen atom at the 4-position.
Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has an amino group at the 2-position instead of a hydrogen atom.
Uniqueness
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development .
Biological Activity
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antiviral, antifungal, and anti-inflammatory activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with a trifluoromethyl group and an ethyl carboxylate moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold for drug development.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, it has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
Table 1: Anticancer Activity Data
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | MCF-7 | 8.43 | |
This compound | A549 | 6.91 | |
5-Fluorouracil | MCF-7 | 17.02 |
The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by increased levels of caspase-9 in treated cells . Additionally, it has been noted for its selectivity against cancer cells compared to normal cells, suggesting a favorable therapeutic index .
Antiviral Activity
This compound has also been investigated for its antiviral potential. It has shown efficacy against several viruses, including Zika virus (ZIKV) and Dengue virus (DENV), with effective concentrations (EC50) reported in the low micromolar range.
Table 2: Antiviral Activity Data
The antiviral mechanism is believed to involve inhibition of viral replication through interference with viral polymerases or proteases, although specific targets remain to be fully elucidated.
Antifungal Activity
In addition to its anticancer and antiviral properties, this compound has demonstrated antifungal activity against various fungal pathogens. In vitro studies have reported effective inhibition rates comparable to standard antifungal agents.
Table 3: Antifungal Activity Data
Compound | Fungal Strain | Inhibition Rate (%) | Reference |
---|---|---|---|
This compound | B. cinerea | 100 | |
This compound | S. sclerotiorum | 82.73 |
These findings suggest that the compound could serve as a lead structure for developing new antifungal therapies.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been highlighted in various studies, where it acts as an inhibitor of key inflammatory pathways such as NF-kB and AP-1 signaling . This activity may contribute to its overall therapeutic potential in treating inflammatory diseases.
Properties
IUPAC Name |
ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCQFZJBUCRYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=CN=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628005 | |
Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187035-81-0 | |
Record name | Ethyl 4-(trifluoromethyl)-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187035-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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